molecular formula C16H14N2OS2 B2962105 (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one CAS No. 691869-00-8

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one

Cat. No.: B2962105
CAS No.: 691869-00-8
M. Wt: 314.42
InChI Key: WDKDRHPDBKTMAS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one is a recognized potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) (source) . This compound acts by forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways (source) . Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as in the study of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma (source) . Researchers utilize this specific inhibitor to dissect the mechanistic role of BTK in immune cell activation, proliferation, and survival, providing critical insights for the development of novel therapeutic strategies. Its imidazothiazole core structure contributes to its high selectivity and potency, making it a valuable pharmacological tool for preclinical studies.

Properties

IUPAC Name

(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-12(19)7-8-14-15(17-16-18(14)9-10-20-16)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKDRHPDBKTMAS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the benzylsulfanyl group and the but-3-en-2-one moiety. Key steps may include:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with the imidazo[2,1-b][1,3]thiazole intermediate.

    Formation of the But-3-en-2-one Moiety: This can be accomplished through aldol condensation reactions involving suitable aldehyde and ketone precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl group or the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

(3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[2,1-b][1,3]thiazole core is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Table 1: COX-2 Inhibitory Activity of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Substituents at C-5 IC₅₀ (COX-2, µM) Selectivity Index (COX-2/COX-1)
6a (N,N-dimethylmethanamine derivative) N,N-dimethylamino group 0.08 313.7
5 (Parent scaffold) Unsubstituted 1.4 Not reported
Target compound (this study) (E)-but-3-en-2-one + benzylsulfanyl Not reported Not reported

Key Findings :

  • The N,N-dimethylamino group at C-5 (as in 6a) confers high potency (IC₅₀ = 0.08 µM) and selectivity for COX-2 due to optimal steric and electronic interactions with the enzyme’s active site .
  • The parent scaffold (compound 5) without C-5 substitution shows reduced activity (IC₅₀ = 1.4 µM), highlighting the critical role of substituents .

Comparison with Kinase Inhibitors

Imidazo[2,1-b]thiazoles are also explored as kinase inhibitors, particularly in oncology:

Table 2: Kinase Inhibitory Activity of Selected Derivatives

Compound Substituents Target Kinase IC₅₀ (µM) Application
KS28 Pyrimidinyl + sulfonamide BRAF V600E, CRAF 0.05–0.1 Melanoma therapy
5l 4-Chlorophenyl + acetamide VEGFR2 5.72%* MDA-MB-231 cytotoxicity
Target compound Benzylsulfanyl + enone Not reported Potential novel mechanisms

Key Findings :

  • KS28 inhibits BRAF V600E (IC₅₀ = 0.05–0.1 µM) via interactions with the kinase’s ATP-binding pocket, aided by its pyrimidinyl and sulfonamide groups .
  • Compound 5l targets VEGFR2 (5.72% inhibition at 20 µM) and exhibits cytotoxicity (IC₅₀ = 1.4 µM against MDA-MB-231) due to its 4-chlorophenyl and acetamide substituents .

Comparison with Cytotoxic Agents

Structural analogs with α,β-unsaturated carbonyl systems demonstrate cytotoxicity:

Table 3: Cytotoxicity of Enone-Containing Derivatives

Compound Cell Line (IC₅₀, µM) Structural Features
(2E)-3-[6-(Dimethylamino)imidazo...] Not reported Acrylic acid + dimethylamino
Sorafenib (control) MDA-MB-231: 5.2 Multi-kinase inhibitor
Target compound Not tested Enone + benzylsulfanyl

Key Findings :

  • The absence of a sulfonamide or pyrimidine group in the target compound may reduce kinase targeting but could shift activity toward redox-sensitive pathways.

Comparison with Heterocyclic Derivatives

Other imidazo[2,1-b]thiazole derivatives feature varied heterocycles:

Table 4: Structural Diversity in Related Compounds

Compound Core Structure Biological Activity
6-(4-Fluorophenyl)imidazo[...]carbaldehyde Imidazothiazole + aldehyde Metabolite (inactive)
Thiazolo[3,2-b]triazol-6-one Fused triazole-thiazole Unknown
Target compound Imidazothiazole + enone Underexplored

Key Findings :

  • Substituents like benzylidene () or oxime () groups introduce steric bulk or hydrogen-bonding capacity, altering target engagement.
  • The target compound’s enone system provides a planar, conjugated structure that may enhance DNA intercalation or protein binding compared to saturated analogs.

Biological Activity

The compound (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one , often referred to as a derivative of imidazo[2,1-b][1,3]thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C15H14N2S2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2\text{O}

This structure incorporates a thiazole ring fused with an imidazole moiety and a benzylsulfanyl group, contributing to its diverse biological activity.

Biological Activity Overview

Research has indicated that compounds similar to (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one exhibit various biological activities including:

  • Antimicrobial Activity : Various derivatives have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Anticancer Properties : Studies have demonstrated that related compounds can inhibit the proliferation of cancer cells such as MCF-7 and HeLa with IC50 values ranging from 0.37 µM to 7.91 µM .
  • Anti-inflammatory Effects : Some derivatives have shown potential in suppressing COX-2 activity, a crucial enzyme in inflammatory processes .

Antimicrobial Activity

A study evaluated several imidazo[2,1-b][1,3]thiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions on the thiazole ring exhibited potent anti-tubercular activity. For instance, derivatives containing p-substituted phenyl groups enhanced the antimicrobial efficacy significantly .

CompoundMIC (μg/mL)Activity
5c3.125Anti-tubercular
5d6.25Anti-tubercular
5l12.5Anti-tubercular

Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of imidazo[2,1-b][1,3]thiazole demonstrated significant cytotoxicity. The most promising compounds were found to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cell lines.

CompoundCell LineIC50 (μM)
5dHeLa0.37
5gHeLa0.73
SorafenibHeLa7.91

The mechanism by which these compounds exert their biological effects often involves interaction with key biological targets. For instance, molecular docking studies have suggested that these compounds bind effectively to enzymes involved in metabolic pathways of pathogens or cancer cells, thereby inhibiting their growth and proliferation .

Case Studies

Two notable case studies illustrate the effectiveness of imidazo[2,1-b][1,3]thiazole derivatives:

  • Anti-Tubercular Study : A series of compounds were synthesized and screened against Mycobacterium tuberculosis strains. The study highlighted the importance of specific functional groups in enhancing antimicrobial activity .
  • Cytotoxicity Evaluation : A comparative analysis of various derivatives showed that modifications in the benzylsulfanyl group significantly influenced cytotoxicity against different cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?

  • Methodological Answer : The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via cyclocondensation reactions. For example, describes a protocol using S-amino acids and phenylisothiocyanate in a triethylamine/DMF-H₂O system to form thioxoimidazolidinone derivatives, which could be adapted for related heterocycles . Similarly, highlights multicomponent reactions (MCRs) under microwave or solvent-free conditions to improve yield and reduce side products for benzimidazole-thiazole hybrids .

Q. What spectroscopic techniques are critical for characterizing (3E)-4-[6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign the double bond geometry (3E configuration) via coupling constants (J = 12–16 Hz for trans-olefins) and NOESY correlations .
  • IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and benzylsulfanyl group (C-S stretch ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the benzylsulfanyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The benzylsulfanyl group enhances lipophilicity, which can be quantified via logP calculations (e.g., using ChemDraw or MarvinSketch). Stability under oxidative conditions should be tested using H₂O₂ or m-CPBA to assess sulfoxide/sulfone formation, as described in for analogous thioethers .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of this compound’s electronic properties for biological activity?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nucleophilic/electrophilic sites. demonstrates this approach for triazolone derivatives, correlating computational data with experimental reactivity . For this compound, DFT can model the conjugation between the α,β-unsaturated ketone and the thiazole ring, informing modifications to enhance bioactivity.

Q. What strategies resolve contradictions in reported synthetic yields for imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :

  • Control Experiments : Replicate conflicting procedures (e.g., solvent polarity in vs. microwave-assisted synthesis in ) to isolate variables like temperature, catalyst loading, or purification methods .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters systematically .
  • Mechanistic Studies : Probe intermediates via in-situ IR or LC-MS to identify yield-limiting steps (e.g., thiolate anion stability in nucleophilic substitutions) .

Q. How does the stereochemistry of the α,β-unsaturated ketone affect biological target binding?

  • Methodological Answer :

  • Molecular Docking : Compare (3E) and (3Z) isomers against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. references docking poses for thiazole-triazole hybrids, showing how stereochemistry alters hydrogen-bonding and π-π interactions .
  • Pharmacophore Modeling : Use tools like PHASE to map steric and electronic requirements for activity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) to monitor enantiopurity during scale-up, as described in for triazole derivatives .
  • Asymmetric Catalysis : Explore chiral ligands (e.g., BINOL-phosphates) for key steps like thiol-ene additions or cyclizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.